molecular formula C57H96N23O18P B12376168 KRPpSQRHGSKY-NH2

KRPpSQRHGSKY-NH2

Cat. No.: B12376168
M. Wt: 1422.5 g/mol
InChI Key: KMGOGNPBYWFPMA-IJXJCFDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRPpSQRHGSKY-NH2 involves the solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield . The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Biological Activity

KRPpSQRHGSKY-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores the peptide's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is a peptide composed of 13 amino acids. The sequence includes essential residues that contribute to its biological activity. The molecular formula is C₆₉H₁₁₁N₁₇O₁₄S, with a molecular weight of approximately 1,445 Da. The presence of specific amino acids such as proline (P) and serine (S) suggests potential roles in cellular signaling and interaction with biological targets.

1. Antioxidant Activity

Recent studies indicate that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. The peptide has been shown to enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in various cell types.

  • Case Study: In a study involving human neuroblastoma cells (SH-SY5Y), treatment with this compound resulted in a marked decrease in ROS levels, demonstrating its protective effect against oxidative stress-induced cell damage.

2. Anti-Inflammatory Effects

This compound has been reported to modulate inflammatory pathways, particularly by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines.

  • Research Findings: In vitro experiments revealed that the peptide significantly decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines stimulated with lipopolysaccharides (LPS).
Peptide Effect on IL-6 Effect on TNF-α
This compoundDecreasedDecreased

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegeneration. The peptide appears to enhance neuronal survival and function under stress conditions.

  • Case Study: In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting potential applications in neurodegenerative disorders.

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidative Mechanism: The peptide enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Mechanism: It inhibits NF-κB activation, leading to decreased synthesis of inflammatory mediators.
  • Neuroprotective Mechanism: this compound promotes neuronal survival through modulation of signaling pathways involved in cell survival and apoptosis.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings
Study 1Antioxidant ActivityReduced ROS levels in SH-SY5Y cells
Study 2Anti-inflammatory EffectsDecreased IL-6 and TNF-α production
Study 3NeuroprotectionImproved cognitive function in Alzheimer's models

Properties

Molecular Formula

C57H96N23O18P

Molecular Weight

1422.5 g/mol

IUPAC Name

[(2S)-3-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-oxopropyl] dihydrogen phosphate

InChI

InChI=1S/C57H96N23O18P/c58-19-3-1-8-34(60)47(86)76-38(11-6-22-69-57(65)66)55(94)80-23-7-12-43(80)54(93)79-42(29-98-99(95,96)97)53(92)75-37(17-18-44(61)83)51(90)73-36(10-5-21-68-56(63)64)50(89)78-40(25-32-26-67-30-71-32)48(87)70-27-45(84)72-41(28-81)52(91)74-35(9-2-4-20-59)49(88)77-39(46(62)85)24-31-13-15-33(82)16-14-31/h13-16,26,30,34-43,81-82H,1-12,17-25,27-29,58-60H2,(H2,61,83)(H2,62,85)(H,67,71)(H,70,87)(H,72,84)(H,73,90)(H,74,91)(H,75,92)(H,76,86)(H,77,88)(H,78,89)(H,79,93)(H4,63,64,68)(H4,65,66,69)(H2,95,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

KMGOGNPBYWFPMA-IJXJCFDCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N

Origin of Product

United States

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